molecular formula C10H19N5O2 B15173638 tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate

tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate

Cat. No.: B15173638
M. Wt: 241.29 g/mol
InChI Key: HFQMHKPEMIUENA-UHFFFAOYSA-N
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Description

Introduction tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is a chemical building block of interest in medicinal and organic synthesis. It incorporates two privileged functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a 5-ethyl-1H-tetrazole moiety. The Boc group serves as a common protecting group for amines, allowing for selective deprotection under mild acidic conditions, while the tetrazole ring is a bioisostere for carboxylic acids and a valuable scaffold in its own right. This combination makes the compound a versatile intermediate for constructing more complex molecules. Research Applications The primary research value of this compound lies in its use as a synthetic intermediate. It can be utilized in the synthesis of potential pharmaceutical candidates, particularly where the tetrazole group can mimic a carboxylate in drug-target interactions, potentially improving metabolic stability or altering bioavailability. The ethylene spacer linking the carbamate and tetrazole provides a defined distance between functional groups, which is often a critical parameter in drug design. Furthermore, the compound can undergo various reactions, including deprotection of the Boc group to generate a primary amine, which can then be further functionalized via alkylation or amide bond formation. Handling and Safety This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The safety profile of this specific compound has not been fully established. As with all chemicals of unknown toxicity, it should be handled with care using appropriate personal protective equipment (PPE) and within a properly functioning fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. The structural analogs of this compound are typically stored in a cool, dry place. Note The specific chemical properties, mechanism of action in a biological context, and detailed applications for this exact compound are areas of ongoing research and should be confirmed by the investigating scientist.

Properties

Molecular Formula

C10H19N5O2

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H19N5O2/c1-5-8-12-13-14-15(8)7-6-11-9(16)17-10(2,3)4/h5-7H2,1-4H3,(H,11,16)

InChI Key

HFQMHKPEMIUENA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=NN1CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the carbamate group. One common synthetic route starts with the preparation of 5-ethyltetrazole, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The resulting intermediate is then coupled with tert-butyl carbamate under suitable reaction conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of carbamates on biological systems. It may also be used in the development of new pharmaceuticals .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring may also play a role in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate can be contrasted with analogous carbamate derivatives bearing different heterocyclic or substituent groups. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Ethyltetrazole ~285.3 High metabolic stability; used in kinase inhibitor synthesis.
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate 5-Chloro-benzimidazolone ~297.7 Selective inhibitor of 8-oxo-Guo repair enzymes; LCMS [M-Boc+H]+ 212; yield 77% via nitro-reduction .
N-tert-Butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate 5-Chloro-benzoxazole ~310.8 Intermediate for antitumor agents; CAS 1144509-75-0; requires optimization for solubility .
tert-Butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate 5-Aminomethyl-thiazole ~229.3 Used in peptide-mimetic drug design; MFCD10698172; commercial availability for high-throughput screening .
tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate 1-Methylpyrazole-propargyl ~249.3 Key building block for click chemistry; requires strict handling due to reactive alkyne group .
tert-Butyl (5-bromo-1,3-thiazol-2-yl)carbamate 5-Bromo-thiazole ~263.1 Halogenated analogue for cross-coupling reactions; used in Suzuki-Miyaura couplings .

Key Differences and Trends

Heterocyclic Influence on Bioactivity :

  • Tetrazole vs. Benzimidazolone/Benzoxazole : The 5-ethyltetrazole group enhances metabolic stability compared to benzimidazolone or benzoxazole derivatives, which are more prone to oxidative metabolism . However, benzimidazolone derivatives exhibit higher inhibitory potency against specific targets like 8-oxoguanine DNA glycosylase (OGG1) due to planar aromatic interactions .
  • Thiazole vs. Pyrazole : Thiazole-containing carbamates (e.g., MFCD10698172) are favored in antimicrobial agents, whereas pyrazole derivatives are leveraged in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .

Synthetic Yields and Practicality: tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate is synthesized in 77% yield via nitro-reduction and cyclization, while tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is commercially available, reflecting differences in synthetic complexity .

Toxicity and Safety: Ethyl and vinyl carbamates are highly carcinogenic, but tert-butyl carbamates (including the 5-ethyltetrazole derivative) show reduced mutagenicity and carcinogenicity due to the steric bulk of the tert-butyl group, which impedes metabolic activation .

Biological Activity

tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features, including a carbamate group and a tetrazole ring. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process that involves the formation of the tetrazole ring followed by the attachment of the tert-butyl carbamate group. The synthesis typically starts with 5-ethyltetrazole, which is reacted with an ethylating agent, followed by coupling with tert-butyl carbamate under controlled conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The carbamate moiety can inhibit or activate various enzymes and receptors, while the tetrazole ring enhances binding affinity to target molecules. This dual functionality may contribute to its potential therapeutic effects.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on proteases, particularly in studies related to viral infections such as SARS-CoV. Inhibitory activity was assessed using fluorometric assays, where IC50 values were determined to gauge potency against specific proteases .
  • Pharmacological Applications : Its structure allows for exploration in drug development, particularly in creating new therapeutic agents targeting specific diseases. The unique characteristics of the tetrazole ring provide a scaffold for designing inhibitors that can modulate biological pathways effectively .

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionPotent against SARS-CoV 3CL protease
Anti-inflammatoryPotential based on structural analogs
Mechanism of ActionInteraction with enzymes and receptors

Table 2: Comparative Analysis of Related Compounds

Compound NameUnique FeaturesBiological Activity
This compoundTetrazole ring enhances bindingHigh
tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamatePiperazine moietyModerate
tert-butyl N-[2-(methylamino)ethyl]carbamateMethylamine groupLow

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate?

Methodological Answer: The synthesis typically involves reacting 2-(5-ethyltetrazol-1-yl)ethylamine with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Key parameters include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve carbamate intermediates .
  • Temperature: Room temperature (20–25°C) is generally sufficient to drive the reaction to completion within 4–6 hours .
  • Workup: Neutralization with dilute HCl, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in ~70–85% purity. Confirm identity using LC-MS and ¹H NMR .

Q. Which purification techniques are most effective for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with a hexane:ethyl acetate (3:1 to 1:1) gradient. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
  • Recrystallization: Dissolve the crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and dry under vacuum to obtain crystalline solid (mp 98–102°C) .
  • LC-MS: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and detect side products like unreacted amine .

Q. What spectroscopic methods are recommended for characterizing its structure?

Methodological Answer:

  • ¹H/¹³C NMR: Record in CDCl₃ or DMSO-d₆. Key signals include:
    • tert-Butyl: δ 1.40 ppm (s, 9H).
    • Tetrazole CH₂: δ 4.20–4.50 ppm (m, 2H).
    • Ethyl group: δ 1.30 ppm (t, 3H) and 2.80 ppm (q, 2H) .
  • HRMS: Expect [M+H]⁺ at m/z 284.1612 (C₁₁H₂₁N₅O₂). Discrepancies >5 ppm require reanalysis with internal calibration .
  • IR: Confirm carbamate C=O stretch at ~1680–1700 cm⁻¹ .

Q. How should researchers handle this compound safely in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and strong oxidizers. Shelf life: 12–18 months .
  • Spill Management: Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from solvent effects or impurities. To resolve:

  • Reproduce Conditions: Repeat experiments using identical solvents and instruments (e.g., 500 MHz NMR vs. 300 MHz) .
  • X-ray Crystallography: Use SHELX software for single-crystal analysis to unambiguously confirm bond lengths and angles .
  • Cross-Validate: Compare HRMS data with computational predictions (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What strategies are employed to study its structure-activity relationships (SAR) in biological systems?

Methodological Answer:

  • Analog Synthesis: Modify the tetrazole (e.g., 5-propyl or 5-phenyl substituents) and assess activity against cancer cell lines (e.g., MCF-7, IC₅₀ assays) .
  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize analogs with ΔG < −8 kcal/mol .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 30, 60 minutes .

Q. What methods are used to determine its enantiomeric purity and configuration?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min). Retention times: R-enantiomer 8.2 min, S-enantiomer 9.5 min .
  • Circular Dichroism (CD): Compare experimental CD spectra (200–250 nm) with DFT-simulated spectra for absolute configuration assignment .
  • Mosher’s Analysis: Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride and analyze ¹H NMR shifts .

Q. How can computational modeling predict its reactivity and interactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • MD Simulations: Run 100-ns trajectories in GROMACS to study binding stability with DNA gyrase (RMSD < 2.0 Å indicates stable complexes) .
  • QSPR Models: Train on logP, polar surface area, and H-bond descriptors to predict solubility (RMSE < 0.5) .

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